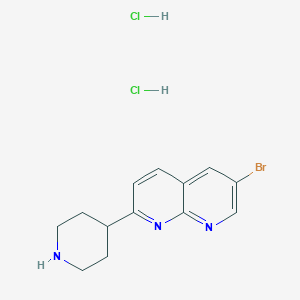

3-Chloro-1-(2-thienyl)-1-propanol

Vue d'ensemble

Description

3-Chloro-1-(2-thienyl)-1-propanone is a chemical compound with the molecular formula C7H7ClOS . It has a molecular weight of 174.65 . It’s used for proteomics research .

Synthesis Analysis

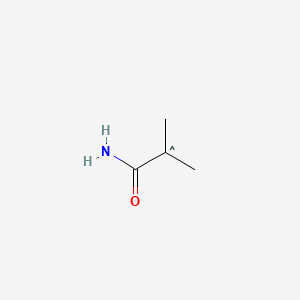

The synthesis of similar compounds has been reported in the literature. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Another study reported the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .Molecular Structure Analysis

The molecular structure of 3-Chloro-1-(2-thienyl)-1-propanone consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

In terms of chemical reactions, the catalytic protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1-(2-thienyl)-1-propanone include a predicted melting point of 62.08° C, a predicted boiling point of 294.1° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.55 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

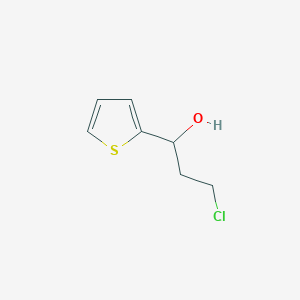

3-Chloro-1-(2-thienyl)-1-propanol is a chemical compound utilized in various scientific research applications. One of its primary uses is in the synthesis of other chemicals. For instance, it is prepared through the Friedel-Crafts acylation of thiophene and 3-chloropropanyl chloride. Researchers have investigated the effects of various factors on this reaction, including the catalyst used, feedstock dosage, reaction temperature, reaction time, solvent, and the method of addition. These studies are critical for optimizing the conditions to achieve high purity and yield of the final product.

Biotechnological Applications

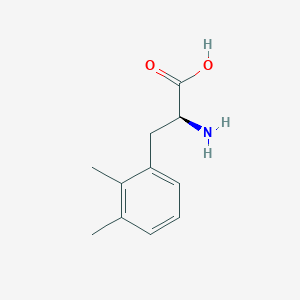

In biotechnology, 3-Chloro-1-(2-thienyl)-1-propanol has been used in the development of continuous asymmetric ketone reduction processes. Such processes are crucial for the production of chiral precursors for numerous antidepressants, including tomoxetine. A high enantiomeric excess of (S)-3-chloro-1-phenylpropanol, an important chiral precursor, can be achieved by asymmetric reduction using specific microorganisms like Saccharomyces cerevisiae. This method involves immobilizing the cells in calcium alginate and optimizing various conditions such as sodium alginate concentration, bead diameter, temperature, and re-culture time to enhance the enantioselectivity and conversion rate.

Industrial and Pharmaceutical Significance

The importance of 3-Chloro-1-(2-thienyl)-1-propanol extends to its role in the pharmaceutical industry. It serves as an intermediate in the synthesis of certain drugs. The compound's ability to be converted into different forms and derivatives makes it a valuable tool in drug development and synthesis. The precise manipulation of its chemical structure allows for the creation of a variety of compounds with potential therapeutic applications.

Availability and Information Resources

For researchers and scientists interested in working with 3-Chloro-1-(2-thienyl)-1-propanol, detailed information about its structure, properties, and applications is available on platforms like PubChem. Such resources provide comprehensive data on various chemical compounds, aiding in research and development activities across multiple scientific disciplines.

Orientations Futures

The future directions of research involving 3-Chloro-1-(2-thienyl)-1-propanone could involve further exploration of its synthesis and potential applications. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, was achieved with excellent enantioselectivity . This suggests potential applications in the pharmaceutical industry.

Propriétés

IUPAC Name |

3-chloro-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISRPYKYTBBHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(2-thienyl)-1-propanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3255796.png)